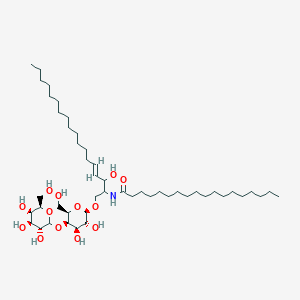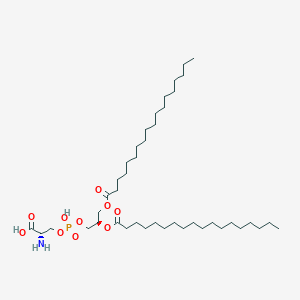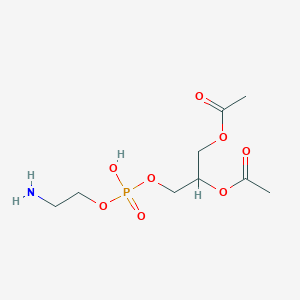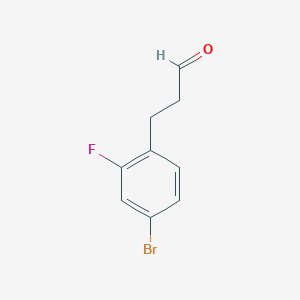
阿托伐他汀钙三水合物
描述
Atorvastatin calcium trihydrate is a hydrate form of atorvastatin calcium . It is a synthetic lipid-lowering agent . Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels .
Synthesis Analysis
The synthesis of Atorvastatin calcium trihydrate was performed using the remote 1,5- anti asymmetric induction in the boron-mediated aldol reaction of β-alkoxy methylketone with pyrrolic aldehyde as a key step . Atorvastatin calcium trihydrate was obtained from aldehyde after 6 steps, with a 41% overall yield .
Molecular Structure Analysis
The molecular formula of Atorvastatin calcium trihydrate is C66H74CaF2N4O13 . The molecular weight is 1209.4 g/mol . The IUPAC name is calcium; (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate .
Chemical Reactions Analysis
Atorvastatin calcium trihydrate undergoes a nucleophilic addition reaction (acetal formation) where atorvastatin as carboxylic acid with two hydroxyl groups react with 2-hydroxynaphthylaldehyde in the presence of concentrated sulfuric acid to give a colored product .
科学研究应用
降血脂药
阿托伐他汀钙三水合物主要用作降血脂药。 它通过抑制HMG-CoA还原酶来控制胆固醇水平,这是胆固醇生物合成中的关键步骤 .
内分泌系统研究
研究表明,阿托伐他汀钙不降低基础血浆皮质醇浓度也不损害肾上腺储备,使其成为研究其对内分泌系统影响的有趣主题 .
固态和热表征
该化合物已使用各种技术进行了广泛的表征,例如粉末X射线衍射 (PXRD)、傅里叶变换红外光谱 (FT-IR) 和差示扫描量热法 (DSC),以了解其固态性质 .
药物递送系统
阿托伐他汀已被研究用于固体脂质纳米颗粒 (SLNs) 中,作为一种潜在的药物递送系统,以提高溶解度并评估其对细胞系的抗肿瘤活性 .
晶体学研究
阿托伐他汀钙三水合物的晶体结构已使用同步辐射X射线粉末衍射数据进行了解决和精修,提供了对其分子结构的见解 .
包合物提高溶解度
作用机制
- HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in lipid metabolism and cholesterol synthesis .
- Reduced cholesterol synthesis leads to decreased LDL levels, mitigating the risk of cardiovascular disease .
- The compound’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability and efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
安全和危害
When handling Atorvastatin calcium trihydrate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Atorvastatin calcium trihydrate is used to reduce the risk of myocardial infarction, stroke, revascularization procedures, and angina in adults with multiple risk factors for coronary heart disease . It is also used to lower the amount of fatty substances such as low-density lipoprotein (LDL) cholesterol (‘bad cholesterol’) and triglycerides in the blood and to increase the amount of high-density lipoprotein (HDL) cholesterol (‘good cholesterol’) in the blood . Further knowledge of the in vivo biodistribution of Atorvastatin calcium trihydrate may help to better understand the origin of off-target effects and potentially allow to distinguish between statin-resistant and non-resistant patients .
生化分析
Biochemical Properties
Atorvastatin Calcium Trihydrate competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Cellular Effects
Atorvastatin Calcium Trihydrate exerts vasculoprotective effects independent of its lipid-lowering properties . These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, and reduced oxidative stress . It also has been shown to affect proliferation, migration, and survival of cancer cells .
Molecular Mechanism
Atorvastatin Calcium Trihydrate works by inhibiting HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .
Temporal Effects in Laboratory Settings
Atorvastatin Calcium Trihydrate does not present interactions with excipients when stored under ambient conditions for 2 months . Under thermal stress, it presents interactions with sorbitol . The thermal effects of Atorvastatin Calcium Trihydrate on heating have been studied .
Dosage Effects in Animal Models
The release of Atorvastatin Calcium Trihydrate in porous tablets was found to be substantially greater than the marketed product . This suggests that the effects of the product may vary with different dosages in animal models.
Metabolic Pathways
Atorvastatin Calcium Trihydrate is involved in the HMG-CoA reductase pathway . By inhibiting this enzyme, it affects the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .
Transport and Distribution
Atorvastatin Calcium Trihydrate is highly bound to plasma proteins, and over 98% of the administered dose is found in a bound form . This suggests that it is transported and distributed within cells and tissues through binding to plasma proteins.
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the liver where it inhibits the production of cholesterol .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Atorvastatin calcium trihydrate involves a multi-step process that begins with the synthesis of the key intermediate, tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate. This intermediate is then converted to Atorvastatin calcium trihydrate through a series of reactions.", "Starting Materials": [ "3R,5R-Dihydroxyheptanoic acid", "tert-Butyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate", "Calcium hydroxide", "Acetone", "Water" ], "Reaction": [ "Step 1: tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate is synthesized by reacting 3R,5R-Dihydroxyheptanoic acid with the appropriate reagents.", "Step 2: The tert-butyl group is removed by treatment with trifluoroacetic acid (TFA) in acetone to yield the corresponding acid.", "Step 3: The acid is then converted to its calcium salt by treatment with calcium hydroxide in water.", "Step 4: Atorvastatin calcium is then obtained by recrystallization from an appropriate solvent.", "Step 5: Atorvastatin calcium trihydrate is obtained by further recrystallization from an appropriate solvent." ] } | |
CAS 编号 |
344423-98-9 |
分子式 |
C33H37CaFN2O6 |
分子量 |
616.7 g/mol |
IUPAC 名称 |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate |
InChI |
InChI=1S/C33H35FN2O5.Ca.H2O/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/t26-,27-;;/m1../s1 |
InChI 键 |
IHXNSKSKVAAEPI-AJUXDCMMSA-N |
手性 SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca] |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca] |
熔点 |
159.1 - 190.6 °C |
其他 CAS 编号 |
344423-98-9 |
物理描述 |
Solid |
Pictograms |
Health Hazard; Environmental Hazard |
相关CAS编号 |
344920-08-7 |
溶解度 |
Practically insoluble |
同义词 |
(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: [] Atorvastatin calcium trihydrate acts as a selective, competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This inhibition effectively reduces cholesterol production, leading to lower cholesterol levels in the bloodstream.
ANone: [, ] The compound is composed of two atorvastatin anions, one calcium ion, and three water molecules. It crystallizes in the triclinic crystal system, belonging to space group P1. Key structural features include a hydrophilic layer and a triple-layer arrangement with atorvastatin anions.
ANone: [] The molecular formula is (C33H34FN2O5)2Ca(H2O)3, and the molecular weight is 1209.42 g/mol.
ANone: [, ] The stability of atorvastatin calcium trihydrate can be affected by factors like temperature and humidity. Co-amorphous formulations with excipients like probucol have demonstrated improved stability against crystallization compared to the pure amorphous form. []
ANone: [, ] Atorvastatin calcium trihydrate exhibits poor water solubility, posing challenges for oral drug delivery and potentially limiting its bioavailability.
ANone: [, , ] Research has explored various formulation approaches, including self-microemulsifying drug delivery systems (SMEDDS), solid dispersions with polymers like croscarmellose sodium, and co-amorphous systems with excipients like probucol. These strategies aim to enhance the drug's solubility and dissolution rate, potentially improving its bioavailability.
ANone: [, , ] Several techniques are employed, including:
- High-Performance Thin-Layer Chromatography (HPTLC) with densitometry: For quantitative analysis and detection of substandard products. []
- Powder X-Ray Diffraction (PXRD): Used to analyze crystal structure and identify different polymorphic forms. [, , , ]
- Differential Scanning Calorimetry (DSC): To study thermal behavior, including melting point and phase transitions. [, , , ]
- Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups and potential drug-excipient interactions. [, , , ]
- Scanning Electron Microscopy (SEM): To visualize the morphology and surface characteristics of drug particles. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (both 13C and 43Ca solid-state): To investigate local structure and interactions within the compound. [, ]
ANone: [, , , ] Yes, several delivery systems are being investigated to enhance its therapeutic efficacy:
- Self Microemulsifying Drug Delivery Systems (SMEDDS): These systems improve solubility and dissolution, potentially enhancing oral bioavailability. []
- Microneedle Arrays: Offer a minimally invasive approach for transdermal delivery of atorvastatin calcium trihydrate, potentially circumventing some oral bioavailability challenges. []
- Nanofibrous Polymeric Membranes: This technology enables local drug delivery, particularly useful for inflammatory conditions like rheumatic joint or periodontal lesions. []
ANone: [, , , , ] Numerous approaches are utilized to overcome its limitations:
- Solid Dispersions: Incorporating the drug into a polymer matrix (e.g., croscarmellose sodium, microcrystalline cellulose) can improve dissolution and bioavailability. [, ]
- Co-amorphous Systems: Forming co-amorphous mixtures with excipients like probucol can enhance both solubility and stability. []
- Cyclodextrin Inclusion Complexes: This method involves encapsulating the drug molecule within cyclodextrin cavities to improve solubility and stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)
![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)
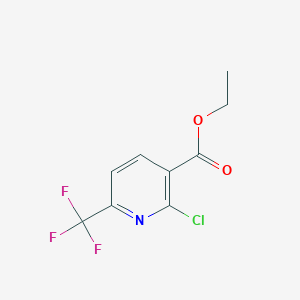
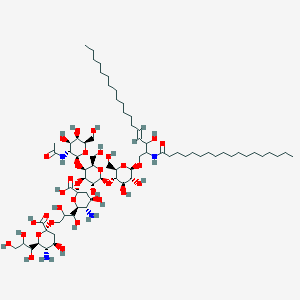
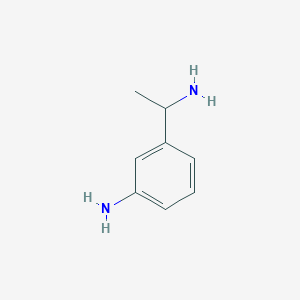
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)


